(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL

Lipophilicity Hansch parameter Drug design

(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1390993-08-4) is a chiral β‑amino alcohol featuring a para‑trifluoromethylthio (–SCF₃) substituent on the phenyl ring. The –SCF₃ group imparts the highest Hansch hydrophobicity parameter (π = 1.44) among common fluorinated motifs, substantially exceeding –CF₃ (π = 0.88) and –OCF₃ (π = 1.04).

Molecular Formula C10H12F3NOS
Molecular Weight 251.27 g/mol
Cat. No. B13045434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL
Molecular FormulaC10H12F3NOS
Molecular Weight251.27 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)SC(F)(F)F)N)O
InChIInChI=1S/C10H12F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m1/s1
InChIKeyFVGIACXSRZSECZ-IOJJLOCKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL: Chiral β-Amino Alcohol Scaffold for Fluorinated Drug Discovery


(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1390993-08-4) is a chiral β‑amino alcohol featuring a para‑trifluoromethylthio (–SCF₃) substituent on the phenyl ring . The –SCF₃ group imparts the highest Hansch hydrophobicity parameter (π = 1.44) among common fluorinated motifs, substantially exceeding –CF₃ (π = 0.88) and –OCF₃ (π = 1.04) . This building block is supplied with defined (1S) stereochemistry and purities ≥95% (typically 98% by HPLC), making it suitable for asymmetric synthesis, medicinal chemistry SAR exploration, and chiral ligand development .

Why Generic Substitution Fails for (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL


Superficial analogs such as CF₃‑ or OCF₃‑substituted phenyl amino alcohols or the racemic (1RS) form cannot replicate the specific physicochemical and stereochemical profile of this compound. The –SCF₃ group provides a unique combination of maximal lipophilicity (Hansch π = 1.44) and strong electron‑withdrawing character (Hammett σₚ = 0.50, σF = 0.36) that differs fundamentally from –CF₃ and –OCF₃, directly impacting membrane permeability, metabolic stability, and target binding . Moreover, the defined (1S) absolute configuration is essential for enantioselective synthesis and chiral recognition; the (1R) enantiomer or (1S,2S/1S,2R) diastereomers yield divergent biological outcomes . Procuring a stereochemically unresolved or differently substituted analog introduces uncontrolled variables that undermine SAR reproducibility and asymmetric methodology development.

Quantitative Differentiation Evidence for (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL


SCF₃ vs. CF₃ and OCF₃: Hansch Lipophilicity Quantification

The –SCF₃ substituent on the target compound delivers a Hansch hydrophobicity parameter (π) of 1.44, which is 1.64‑fold higher than –CF₃ (π = 0.88) and 1.38‑fold higher than –OCF₃ (π = 1.04) . This class‑level inference is based on well‑established substituent constants and translates directly to enhanced membrane permeability for SCF₃‑bearing molecules.

Lipophilicity Hansch parameter Drug design

Stereochemical Identity: (1S) vs. (1R) and Diastereomeric Purity Requirements

The target compound is supplied as the single (1S) enantiomer (CAS 1390993-08-4), distinct from the (1R) enantiomer and the (1S,2S) diastereomer (CAS 1270266-66-4) . While specific optical rotation values are not publicly disclosed for this compound, the Cotman et al. (2022) platform synthesis of homochiral β‑SCF₃ alcohols achieves enantiomeric excesses up to >99.9% ee and diastereomeric ratios up to >99.9:0.1 dr using Noyori–Ikariya asymmetric transfer hydrogenation .

Chiral purity Stereochemistry Asymmetric synthesis

Peptidomimetic Potential: Fluorinated Amino Alcohol as Protease Inhibitor Scaffold

Trifluoromethylated amino alcohols, including β‑amino alcohol scaffolds analogous to the target compound, are recognized as peptidomimetic moieties that enhance enzyme inhibitor potency through increased electronegativity and hydrogen‑bonding modulation . The CF₃ group (and by extension the more lipophilic SCF₃ group) strengthens inhibitor–protease interactions. No direct head‑to‑head IC₅₀ data for the target compound itself are publicly available.

Peptidomimetic Protease inhibition Enzyme inhibitor design

Electronic Effects: Hammett Constants of –SCF₃

The –SCF₃ group exhibits Hammett substituent constants σₚ = 0.50 and σF = 0.36, reflecting strong electron‑withdrawing character that modulates the acidity of the adjacent amino and alcohol groups and influences receptor binding . This electronic profile is distinct from –CF₃ (σₚ ≈ 0.54, σF ≈ 0.44) and –OCF₃ (σₚ ≈ 0.35), positioning –SCF₃ as a unique electronic isostere.

Hammett constant Electron-withdrawing SAR

Application in HSP90 Inhibitor Synthesis Demonstrates Medicinal Utility

Cotman et al. (2022) demonstrated that homochiral β‑SCF₃ alcohols, synthesized via DKR‑asymmetric transfer hydrogenation, serve as direct building blocks for heat shock protein 90 (HSP90) inhibitors with in vitro anticancer activity . While the target compound itself was not the specific inhibitor, its scaffold class is directly implicated in this medicinal chemistry application, establishing a precedent for procurement in anticancer drug discovery programs.

HSP90 inhibitor Anticancer Chiral building block

Procurement‑Relevant Application Scenarios for (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL


Medicinal Chemistry SAR Exploration of SCF₃‑Enhanced Membrane Permeability

Use this compound as a key intermediate to synthesize focused libraries of –SCF₃‑containing analogs. The 1.64‑fold increase in Hansch lipophilicity over –CF₃ (π 1.44 vs. 0.88) directly translates to improved LogD and anticipated superior passive permeability, as documented in the Tetrahedron Letters review . Procure the (1S) enantiomer to systematically probe stereochemistry‑dependent permeability and target binding.

Asymmetric Catalysis and Chiral Ligand Development

The defined (1S) configuration and β‑amino alcohol functionality make this compound a precursor for chiral ligands or organocatalysts. The Cotman et al. (2022) platform demonstrates that homochiral β‑SCF₃ alcohols can be obtained with >99.9% ee and applied in asymmetric synthesis . Procure this single enantiomer to avoid racemic mixtures that compromise enantioselective reaction development.

Protease Inhibitor Lead Generation Using Peptidomimetic Scaffolds

Fluorinated β‑amino alcohols are established peptidomimetic moieties for protease inhibition . The –SCF₃ group enhances binding through combined lipophilic and electronic effects. Use this compound to construct transition‑state analog inhibitors, referencing the class‑level evidence that trifluoromethylated amino alcohols potentiate enzyme inhibition.

HSP90 C‑Terminal Inhibitor Synthesis for Anticancer Programs

The scaffold class has been directly applied to synthesize HSP90 C‑terminal inhibitors with in vitro anticancer activity, as demonstrated by Cotman et al. . Procure this building block to elaborate structurally related HSP90 inhibitor candidates and evaluate them in cancer cell line panels.

Quote Request

Request a Quote for (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.